2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol
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Overview
Description
2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol is a complex organic compound that features a naphthalene ring substituted with a methoxy group and a morpholine ring with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol typically involves the reaction of 6-methoxy-2-naphthaldehyde with 3,4-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxynaphthalen-2-yl)propanamide
- 6-Methoxy-2-naphthaleneboronic acid
- 2-(6-Methoxynaphthalen-2-yl)-N-(4-(2-(4-oxopentan-2-ylidene)hydrazinecarbonyl)phenyl)propanamide
Uniqueness
2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol is unique due to its specific structural features, such as the presence of both a naphthalene ring and a morpholine ring with methyl substitutions. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
CAS No. |
835612-22-1 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol |
InChI |
InChI=1S/C17H21NO3/c1-12-17(19,21-9-8-18(12)2)15-6-4-14-11-16(20-3)7-5-13(14)10-15/h4-7,10-12,19H,8-9H2,1-3H3 |
InChI Key |
HWIYXLVRUQWSKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1C)(C2=CC3=C(C=C2)C=C(C=C3)OC)O |
Origin of Product |
United States |
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